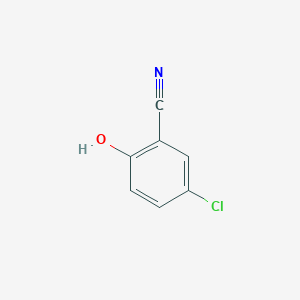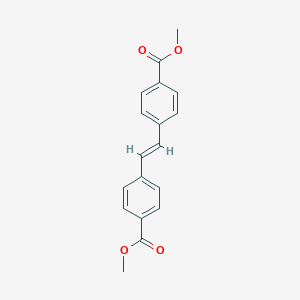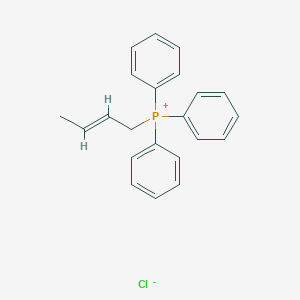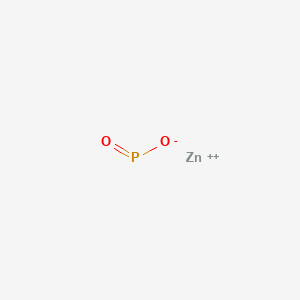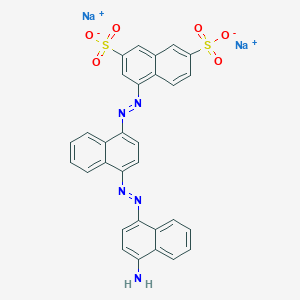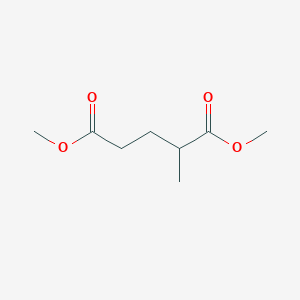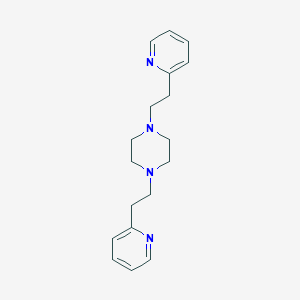
Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-, commonly known as BPEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. BPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of physiological and pathological processes in the brain.
作用機序
BPEP acts as a selective antagonist of Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-, which is a G protein-coupled receptor that modulates the release of glutamate in the brain. By blocking the activity of Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-, BPEP can reduce the excitability of neurons and regulate synaptic plasticity. This mechanism of action has been implicated in the therapeutic effects of BPEP in various neurological disorders.
生化学的および生理学的効果
BPEP has been shown to have a range of biochemical and physiological effects in the brain. In animal models, BPEP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. BPEP has also been shown to reduce the levels of inflammatory cytokines in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
BPEP has several advantages for lab experiments, including its high selectivity for Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- and its ability to cross the blood-brain barrier. However, BPEP also has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for research on BPEP. One area of interest is the development of more potent and selective Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- antagonists for therapeutic use. Another area of interest is the investigation of the role of Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- in various neurological disorders, including Alzheimer's disease and traumatic brain injury. Additionally, the potential use of BPEP as a tool for studying the role of Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- in synaptic plasticity and learning and memory is an exciting area for further exploration.
合成法
BPEP can be synthesized using a multi-step process that involves the reaction of 2-bromoethyl pyridine with 1,4-dibromobutane in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium borohydride to obtain the final product. The purity of BPEP can be improved by recrystallization from ethanol.
科学的研究の応用
BPEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. In animal models, BPEP has been shown to improve motor function, reduce drug-seeking behavior, and alleviate symptoms of psychosis. BPEP has also been investigated as a potential treatment for Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorder.
特性
CAS番号 |
14549-75-8 |
|---|---|
製品名 |
Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- |
分子式 |
C18H24N4 |
分子量 |
296.4 g/mol |
IUPAC名 |
1,4-bis(2-pyridin-2-ylethyl)piperazine |
InChI |
InChI=1S/C18H24N4/c1-3-9-19-17(5-1)7-11-21-13-15-22(16-14-21)12-8-18-6-2-4-10-20-18/h1-6,9-10H,7-8,11-16H2 |
InChIキー |
YYDFKVCSEPWSPE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC=CC=N2)CCC3=CC=CC=N3 |
正規SMILES |
C1CN(CCN1CCC2=CC=CC=N2)CCC3=CC=CC=N3 |
その他のCAS番号 |
14549-75-8 |
同義語 |
1,4-Bis[2-(2-pyridyl)ethyl]piperazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



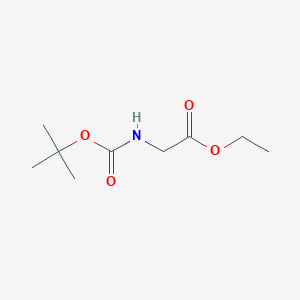
![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)

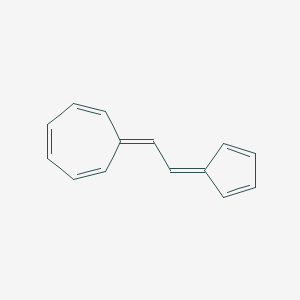
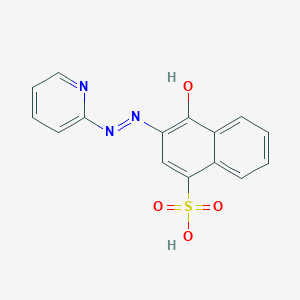
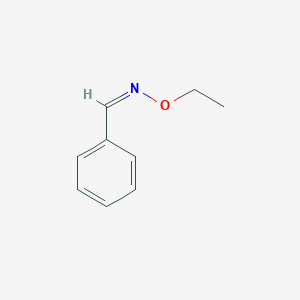
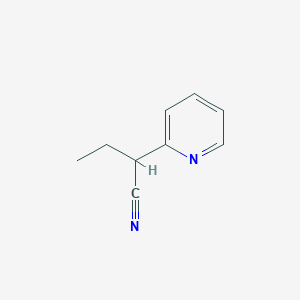
![[(E)-2-cyanoethenyl] acetate](/img/structure/B85132.png)
